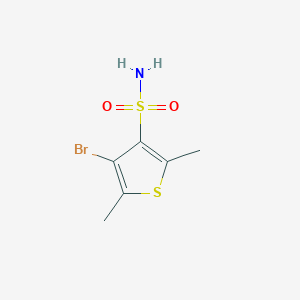

4-Bromo-2,5-dimethylthiophene-3-sulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2,5-dimethylthiophene-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrNO2S2/c1-3-5(7)6(4(2)11-3)12(8,9)10/h1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLAYXUQFQMMLJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)Br)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2,5 Dimethylthiophene 3 Sulfonamide

Retrosynthetic Analysis and Strategic Disconnections for Thiophene-Sulfonamide Scaffold

A retrosynthetic analysis of 4-bromo-2,5-dimethylthiophene-3-sulfonamide reveals two primary strategic disconnections. The most logical and common disconnection is that of the sulfur-nitrogen bond in the sulfonamide group, which points to 4-bromo-2,5-dimethylthiophene-3-sulfonyl chloride as a key intermediate. This precursor is a stable and reactive electrophile suitable for reaction with an amine source. nih.govacs.org

A subsequent disconnection of the carbon-bromine bond from the thiophene (B33073) ring of this intermediate leads to 2,5-dimethylthiophene-3-sulfonyl chloride. This unbrominated sulfonyl chloride is another crucial precursor that can be synthesized from 2,5-dimethylthiophene (B1293386).

Finally, the carbon-sulfur bond of the sulfonyl chloride can be disconnected, tracing back to the starting material, 2,5-dimethylthiophene. This retrosynthetic pathway suggests a synthetic strategy that begins with the functionalization of 2,5-dimethylthiophene, followed by bromination and finally the formation of the sulfonamide. An alternative, though potentially less regioselective, approach would involve the bromination of 2,5-dimethylthiophene as an earlier step.

Precursor Synthesis and Optimization

Synthesis of 2,5-dimethylthiophene-3-sulfonic acid intermediates

The initial step in the synthesis is the introduction of a sulfonyl group at the 3-position of 2,5-dimethylthiophene. This is typically achieved through chlorosulfonation, which directly yields the sulfonyl chloride, with the sulfonic acid being a transient intermediate. The reaction of 2,5-dimethylthiophene with chlorosulfonic acid is a common method for this transformation. vub.be The optimization of this step involves controlling the reaction temperature and the stoichiometry of the reagents to maximize the yield of the desired 3-sulfonyl chloride and minimize the formation of polysulfonated or other side products.

| Entry | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Chlorosulfonic acid (2 eq) | None | 0 | 2 | 65 |

| 2 | Chlorosulfonic acid (3 eq) | None | -10 to 0 | 3 | 78 |

| 3 | Chlorosulfonic acid (3 eq) | Dichloromethane (B109758) | -10 | 3 | 72 |

| 4 | Sulfur trioxide, then thionyl chloride | Dichloromethane | 0, then reflux | 2, then 2 | 55 |

Regioselective Bromination Strategies for the Thiophene Core

The introduction of a bromine atom at the 4-position of the 2,5-dimethyl-3-sulfonylthiophene scaffold requires careful consideration of the directing effects of the substituents. The two methyl groups at positions 2 and 5 are ortho-, para-directing and activating, while the sulfonyl chloride group at position 3 is a meta-directing and deactivating group. In this case, the 4-position is ortho to the 5-methyl group and meta to the sulfonyl chloride group, making it an electronically favored position for electrophilic substitution.

The bromination is typically carried out using a brominating agent such as elemental bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent. mdpi.com The commercial availability of 4-bromo-2,5-dimethylthiophene-3-sulfonyl chloride suggests that the direct bromination of 2,5-dimethylthiophene-3-sulfonyl chloride is a viable and regioselective process. bldpharm.com

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Yield of 4-bromo isomer (%) |

|---|---|---|---|---|---|

| 1 | Br₂ | Acetic Acid | 25 | 4 | 85 |

| 2 | N-Bromosuccinimide | Acetonitrile | 80 | 2 | 75 |

| 3 | Br₂ | Dichloromethane | 0 to 25 | 6 | 80 |

| 4 | N-Bromosuccinimide | Acetic Acid | 50 | 3 | 78 |

Direct Synthesis Approaches to this compound

With the key intermediate, 4-bromo-2,5-dimethylthiophene-3-sulfonyl chloride, in hand, the final step is the formation of the sulfonamide.

Sulfonamide Formation Protocols and Their Optimization

The reaction of a sulfonyl chloride with ammonia (B1221849) or a primary or secondary amine is the most common method for the synthesis of sulfonamides. rsc.orgresearchgate.net In the case of this compound, the sulfonyl chloride is reacted with an ammonia source, such as aqueous or gaseous ammonia, or an ammonia equivalent like ammonium (B1175870) hydroxide.

The optimization of this reaction typically involves the choice of solvent, temperature, and the nature of the base used to quench the HCl byproduct. Protic solvents like water or alcohols can be used, as well as aprotic solvents like tetrahydrofuran (B95107) or dichloromethane in the presence of a tertiary amine base.

| Entry | Amine Source | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Aqueous Ammonia | Tetrahydrofuran | - | 0 to 25 | 90 |

| 2 | Ammonia (gas) | Dichloromethane | - | 0 | 95 |

| 3 | Ammonium Hydroxide | Water/Dioxane | - | 25 | 88 |

| 4 | Hexamethyldisilazane | Acetonitrile | - | 80 | 85 |

Green Chemistry Principles and Sustainable Approaches in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing its environmental impact. These principles focus on reducing waste, using less hazardous chemicals, improving energy efficiency, and utilizing renewable resources.

Atom Economy: The principle of atom economy encourages the design of synthetic routes that maximize the incorporation of all materials used in the process into the final product. In the context of synthesizing this compound, electrophilic aromatic substitution reactions, such as sulfonation and bromination, can have lower atom economies due to the formation of stoichiometric byproducts. For instance, sulfonation with sulfuric acid produces water, and bromination with elemental bromine can generate hydrogen bromide. wikipedia.orgprimescholars.com More atom-economical approaches could involve catalytic systems that minimize the generation of such waste.

Use of Safer Solvents and Reagents: Traditional methods for sulfonation and bromination often employ hazardous reagents like chlorosulfonic acid and corrosive solvents. Green chemistry promotes the use of safer alternatives. For instance, the use of water as a solvent for the final amination step to form the sulfonamide is a viable green alternative. sci-hub.semdpi.com Additionally, the development of solid-supported reagents or catalysts can reduce the need for harsh liquid acids and facilitate easier separation and recycling. The use of greener brominating agents that are less hazardous than elemental bromine is also an area of active research.

Energy Efficiency: Many organic syntheses require significant energy input for heating or cooling. Sustainable approaches aim to conduct reactions at ambient temperature and pressure whenever possible. The development of highly active catalysts can enable lower reaction temperatures for the sulfonation and bromination steps. Microwave-assisted synthesis is another technique that can significantly reduce reaction times and energy consumption for the formation of sulfonamides.

Sustainable Feedstocks: While the immediate precursor is likely derived from petrochemical sources, a broader green chemistry perspective would consider the lifecycle of the starting materials. The synthesis of the initial 2,5-dimethylthiophene from bio-based hexane-2,5-dione represents a potential long-term strategy for improving the sustainability of the entire synthetic chain.

Comparative Analysis of Synthetic Routes: Yield, Selectivity, and Environmental Impact

The synthesis of this compound can be envisioned through different sequences of bromination and sulfonylation of the 2,5-dimethylthiophene starting material. A comparative analysis of these potential routes is essential for selecting the most efficient and environmentally benign method. The primary routes to consider are:

Route A: Sulfonylation of 2,5-dimethylthiophene followed by bromination, and then amination.

Route B: Bromination of 2,5-dimethylthiophene followed by sulfonylation, and then amination.

The following table provides a comparative analysis of these hypothetical routes based on typical outcomes for similar reactions reported in the literature.

| Parameter | Route A: Sulfonylation First | Route B: Bromination First | Green Chemistry Approach (Hypothetical) |

|---|---|---|---|

| Starting Material | 2,5-Dimethylthiophene | 2,5-Dimethylthiophene | 2,5-Dimethylthiophene |

| Step 1 | Sulfonylation with HSO3Cl | Bromination with Br2/FeBr3 | Catalytic C-H Sulfonylation |

| Step 1 - Anticipated Yield | Moderate to Good | Good to High | Variable, catalyst dependent |

| Step 1 - Selectivity | Good for 3-position | Good for 3-position | High, catalyst controlled |

| Step 2 | Bromination of 2,5-dimethylthiophene-3-sulfonyl chloride | Sulfonylation of 3-bromo-2,5-dimethylthiophene | Catalytic C-H Bromination |

| Step 2 - Anticipated Yield | Good | Moderate | Variable, catalyst dependent |

| Step 2 - Selectivity | High for 4-position (directed by -SO2Cl) | Mixture of isomers possible | High, catalyst controlled |

| Step 3 | Amination with aqueous ammonia | Amination with aqueous ammonia | Amination in water or solvent-free |

| Step 3 - Anticipated Yield | High | High | High |

| Overall Yield (Estimated) | Moderate | Lower to Moderate | Potentially High |

| Environmental Impact | High (corrosive reagents, waste) | High (corrosive reagents, waste) | Low to Moderate (reduced waste, safer reagents) |

Discussion of Comparative Analysis:

Green Chemistry Approach: A hypothetical green chemistry approach would aim to address these shortcomings. The use of solid acid catalysts or milder sulfonating agents could reduce the corrosivity (B1173158) and waste associated with sulfonylation. For bromination, catalytic methods using a bromide source and a less hazardous oxidant would be preferable to using elemental bromine. The final amination step is amenable to greener conditions, such as using water as a solvent, which significantly reduces the organic solvent waste. sci-hub.se A truly sustainable approach would involve the development of a one-pot or tandem reaction sequence that minimizes intermediate purification steps, further reducing solvent use and waste.

Reactivity and Transformation Studies of 4 Bromo 2,5 Dimethylthiophene 3 Sulfonamide

Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system, generally prone to electrophilic aromatic substitution (EAS) reactions. libretexts.orgyoutube.com The reactivity and regioselectivity of such reactions are dictated by the electronic and steric effects of the substituents on the ring. nih.gov In the case of 4-Bromo-2,5-dimethylthiophene-3-sulfonamide, the ring is fully substituted, which presents a significant barrier to conventional EAS pathways.

The substituents present are:

Two methyl groups (at C2 and C5): These are electron-donating and activating groups, typically directing incoming electrophiles to ortho and para positions.

A sulfonamide group (-SO₂NH₂) (at C3): This is a strongly electron-withdrawing and deactivating group, directing electrophiles to the meta position.

A bromo group (at C4): Halogens are deactivating yet ortho- and para-directing.

Given that all carbon atoms of the thiophene ring are occupied, a standard EAS reaction, which involves the substitution of a hydrogen atom, is not feasible. youtube.com Any electrophilic attack on the ring would necessitate the displacement of an existing substituent, a process known as ipso-substitution. Such reactions are less common and require specific conditions and a suitable leaving group. The high degree of substitution also imposes significant steric hindrance, further impeding the approach of an electrophile. Therefore, electrophilic aromatic substitution is not a typical reactive pathway for this specific molecule under standard conditions. xmu.edu.cn

Nucleophilic Displacement Reactions of the Bromo-Substituent

The carbon-bromine bond at the C4 position is a key site for functionalization, primarily through metal-catalyzed cross-coupling reactions. Direct nucleophilic displacement is less common for aryl halides unless the ring is activated by potent electron-withdrawing groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Stille, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the bromo-substituent on the thiophene ring serves as an excellent handle for such transformations. researchgate.netyoutube.com While specific studies on this compound are not extensively documented, the reactivity can be inferred from numerous studies on other bromothiophene derivatives. researchgate.netnih.gov

Suzuki-Miyaura Coupling: This reaction couples the bromothiophene with an organoboron reagent, typically a boronic acid or ester, to form a new C-C bond. nih.gov It is widely used for the synthesis of biaryl and vinyl-substituted thiophenes. doaj.orgnih.gov The reaction is generally tolerant of various functional groups, and the sulfonamide moiety is expected to remain intact under typical Suzuki conditions. researchgate.netnih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Bromothiophene Derivatives

| Bromothiophene Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,5-dibromo-3-hexylthiophene | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | nih.govnih.gov |

| 2,5-dibromo-3-methylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 58% | nih.gov |

| 5-bromothiophene-2-sulfonamide | Aryl boronic acids | Pd(PPh₃)₄ | K₂CO₃ | DME/H₂O | Moderate to Good | doaj.org |

| 3-bromothiophene | Cyclopropylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 85% | semanticscholar.org |

Sonogashira Coupling: This reaction involves the coupling of the bromothiophene with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form an alkynylthiophene. wikipedia.orgresearchgate.net This method is highly efficient for the construction of C(sp²)-C(sp) bonds. researchgate.net Copper-free Sonogashira protocols have also been developed and are effective for various heterocyclic substrates. nih.gov

Stille Coupling: The Stille reaction couples the bromothiophene with an organostannane (organotin) reagent. wikipedia.org It is known for its mild reaction conditions and tolerance of a wide array of functional groups, although the toxicity of tin reagents is a drawback. libretexts.org

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the bromothiophene with an amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.org It is a versatile method for synthesizing N-aryl and N-heteroaryl amines and related compounds. nih.govresearchgate.net The sulfonamide group on the thiophene ring is generally compatible with these reaction conditions. nih.gov

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a stepwise addition-elimination mechanism for substituting a leaving group on an aromatic ring with a nucleophile. libretexts.org This pathway is generally unfavorable for simple aryl halides and requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgmdpi.com

In this compound, the potent electron-withdrawing sulfonamide group is at the C3 position, which is meta to the bromo-substituent at C4. This meta-relationship does not allow for direct resonance delocalization and stabilization of the negative charge of the Meisenheimer intermediate that would form upon nucleophilic attack at C4. nih.govnih.gov Consequently, the SNAr pathway is energetically unfavorable for this compound under typical conditions.

Halogen Dance Rearrangements in Bromothiophene Derivatives

The halogen dance is a base-catalyzed rearrangement reaction where a halogen atom migrates from one position to another on an aromatic ring. clockss.org The mechanism typically involves the deprotonation of an aromatic C-H bond by a strong base (like lithium diisopropylamide, LDA) to form an aryllithium species, followed by an intermolecular or intramolecular halogen transfer. whiterose.ac.ukresearchgate.net

A critical requirement for this rearrangement is the presence of a proton on the aromatic ring that can be abstracted by the base. rsc.org The thiophene ring of this compound is fully substituted at all carbon positions (C2, C3, C4, and C5). As there are no ring protons available for abstraction, the classical halogen dance rearrangement is not a viable reaction pathway for this molecule.

Transformations Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH₂) is another key functional group in the molecule, offering opportunities for further synthetic modification, particularly at the nitrogen atom. researchgate.net

N-Alkylation and N-Acylation Reactions

The hydrogen atoms on the sulfonamide nitrogen are acidic and can be removed by a base to generate a nucleophilic sulfonamidate anion. This anion can readily react with various electrophiles in N-alkylation and N-acylation reactions.

N-Alkylation: In the presence of a base such as lithium hydride (LiH) or sodium hydride (NaH), the sulfonamide can be deprotonated and subsequently reacted with alkylating agents like alkyl halides to form N-alkylsulfonamides. nih.gov

N-Acylation: Similarly, the sulfonamidate anion can react with acylating agents, such as acyl chlorides or anhydrides, to yield N-acylsulfonamides. These reactions are fundamental transformations for modifying the properties and biological activity of sulfonamide-containing compounds.

Table 2: Representative N-Alkylation of a Thiophene Sulfonamide

| Sulfonamide Substrate | Alkylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| 5-bromothiophene-2-sulfonamide | Various alkyl bromides | LiH | DMF | 5-bromo-N-alkylthiophene-2-sulfonamides | nih.gov |

Reactions with Organometallic Reagents

The bromine atom at the 4-position of the thiophene ring is a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly through the use of organometallic reagents. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

One of the most powerful methods for the functionalization of aryl and heteroaryl halides is the palladium-catalyzed cross-coupling reaction. It is highly probable that this compound would readily participate in such reactions. For instance, in a Suzuki-Miyaura coupling, the compound would be expected to react with a boronic acid or ester in the presence of a palladium catalyst and a base to yield the corresponding 4-aryl- or 4-vinyl-2,5-dimethylthiophene-3-sulfonamide. The general conditions for such transformations on bromothiophenes are well-established. nih.gov

Another important class of reactions involves the use of Grignard reagents. While direct coupling of Grignard reagents with aryl halides often requires a catalyst, such as nickel or palladium, it is also conceivable that the bromine atom could be exchanged with magnesium to form a thienyl Grignard reagent. This intermediate could then react with a variety of electrophiles. However, the presence of the acidic sulfonamide proton could complicate this reaction, potentially requiring a protection strategy or the use of excess Grignard reagent. The reactivity of Grignard reagents with bromo-substituted heterocycles has been a subject of study, with some reactions showing increased yields in the presence of catalysts like cobalt(II) chloride. rsc.org More recent studies have also explored light-promoted coupling reactions of bromopyridines with Grignard reagents, suggesting that similar non-traditional activation methods might be applicable to bromothiophenes. organic-chemistry.org

Lithiation is another common strategy for the functionalization of aryl halides. Treatment of this compound with a strong organolithium reagent, such as n-butyllithium, would likely lead to lithium-halogen exchange, generating a potent nucleophilic thienyllithium species. This intermediate could then be trapped with various electrophiles (e.g., aldehydes, ketones, carbon dioxide) to introduce a wide range of functional groups at the 4-position.

Table 1: Predicted Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Coupling Partner | Catalyst System (Example) | Product Type |

| Arylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-2,5-dimethylthiophene-3-sulfonamide |

| Vinylboronic acid | Pd(dppf)Cl₂, K₃PO₄ | 4-Vinyl-2,5-dimethylthiophene-3-sulfonamide |

| Terminal alkyne (Sonogashira) | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 4-Alkynyl-2,5-dimethylthiophene-3-sulfonamide |

| Organostannane (Stille) | Pd(PPh₃)₄ | 4-Alkyl/Aryl-2,5-dimethylthiophene-3-sulfonamide |

Cyclization and Annulation Reactions Utilizing this compound as a Molecular Building Block

The structural features of this compound make it an attractive building block for the synthesis of fused heterocyclic systems. The bromine atom and the sulfonamide group can both participate in cyclization reactions to form annulated thiophene derivatives, which are of interest in medicinal chemistry and materials science.

For example, the sulfonamide nitrogen, after deprotonation, can act as a nucleophile. If a suitable electrophilic center is introduced at the 4-position (e.g., via one of the organometallic reactions described above), an intramolecular cyclization could lead to the formation of a fused thieno-thiazine dioxide ring system. For instance, if the bromo-substituent is replaced by a group containing a leaving group at an appropriate distance, intramolecular nucleophilic substitution by the sulfonamide nitrogen would be a plausible route to such bicyclic compounds. The synthesis of thiazinane derivatives often involves the cyclization of sulfonamides. nih.govsemanticscholar.org

Furthermore, palladium-catalyzed intramolecular C-N coupling reactions (Buchwald-Hartwig amination) could be envisioned. If an amino group were introduced on a side chain at the 4-position, intramolecular cyclization with the sulfonamide nitrogen could lead to the formation of fused heterocyclic systems. Such strategies have been employed in the synthesis of complex nitrogen-containing heterocycles.

Annulation reactions, where a new ring is constructed onto the existing thiophene core, are also a possibility. For example, if the bromine atom is converted to an amino group, this could serve as a handle for building a fused pyrimidine (B1678525) ring, leading to thieno[3,2-d]pyrimidine (B1254671) derivatives. The synthesis of such systems is an active area of research. researchgate.netresearchgate.net

Table 2: Potential Cyclization and Annulation Reactions

| Reaction Type | Key Functional Groups Involved | Potential Product |

| Intramolecular Nucleophilic Substitution | Sulfonamide (N-H) and a side chain with a leaving group at C4 | Fused thieno-thiazine dioxide |

| Intramolecular Buchwald-Hartwig Amination | Sulfonamide (N-H) and an amino-functionalized side chain at C4 | Fused nitrogen-containing heterocycle |

| Annulation via Condensation | An amino group at C4 and a suitable dicarbonyl compound | Fused thieno-pyrimidine |

Mechanistic Investigations of Key Chemical Transformations

The mechanisms of the potential transformations of this compound are expected to follow well-established pathways for related compounds.

In palladium-catalyzed cross-coupling reactions, the catalytic cycle typically involves three key steps: oxidative addition, transmetalation, and reductive elimination. For a Suzuki-Miyaura coupling, the cycle would begin with the oxidative addition of the C-Br bond of the thiophene to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center. The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst.

The mechanism of reactions with organolithium reagents to effect lithium-halogen exchange is generally considered to proceed via an ate-complex intermediate. The nucleophilic alkyl group of the organolithium reagent attacks the bromine atom, leading to the formation of a transient hypervalent iodine-like species, which then collapses to the thienyllithium and the alkyl bromide.

Mechanistic studies on the cyclization reactions would depend on the specific pathway. For an intramolecular nucleophilic substitution, the reaction would likely follow an SN2 or SNAr mechanism, depending on the nature of the substrate. The sulfonamide nitrogen anion would act as the nucleophile. For palladium-catalyzed cyclizations, the mechanism would again involve a catalytic cycle similar to that of intermolecular cross-coupling reactions.

Computational studies, such as Density Functional Theory (DFT), could provide valuable insights into the electronic structure and reactivity of this compound and the transition states of its potential reactions. Such studies have been employed to understand the reactivity and structural features of related bromothiophene derivatives. mdpi.com

Understanding these mechanistic principles is crucial for optimizing reaction conditions and for the rational design of new synthetic routes based on this compound as a versatile building block.

Advanced Spectroscopic and Structural Elucidation of 4 Bromo 2,5 Dimethylthiophene 3 Sulfonamide

X-ray Crystallography for Solid-State Structure Determination

Although a published crystal structure for 4-Bromo-2,5-dimethylthiophene-3-sulfonamide is not available in publicly accessible databases, the following table presents a hypothetical but representative set of crystallographic parameters that might be expected for a small organic molecule of this nature. This data is provided for illustrative purposes to demonstrate the type of information obtained from an X-ray diffraction experiment.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C6H8BrNO2S2 |

| Formula Weight | 270.17 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.50 |

| b (Å) | 12.20 |

| c (Å) | 9.80 |

| β (°) | 105.5 |

| Volume (ų) | 980.0 |

| Z (molecules/unit cell) | 4 |

The arrangement of molecules in a crystal lattice, known as molecular packing, is governed by a variety of non-covalent intermolecular interactions. Based on the functional groups present in this compound—a sulfonamide group (-SO₂NH₂), a bromine atom, and a thiophene (B33073) ring—several key interactions would be expected to dictate its supramolecular architecture.

Hydrogen Bonding: The primary sulfonamide group is a potent hydrogen bond donor (N-H) and acceptor (O=S=O). It is highly probable that strong N-H···O hydrogen bonds would be a dominant feature in the crystal packing, linking molecules into chains, sheets, or more complex three-dimensional networks.

Halogen Bonding: The bromine atom on the thiophene ring can act as a halogen bond donor. This directional interaction involves the electrophilic region on the bromine atom (the σ-hole) and a nucleophilic atom, such as an oxygen or nitrogen atom of the sulfonamide group from a neighboring molecule. Halogen bonds are increasingly recognized as a powerful tool in crystal engineering for controlling solid-state structures.

Chalcogen Bonds: The sulfur atom of the thiophene ring could potentially participate in chalcogen bonding, another type of non-covalent interaction involving Group 16 elements, though this is generally weaker than hydrogen or halogen bonding.

π-π Stacking: The aromatic thiophene ring may engage in π-π stacking interactions with adjacent rings, further contributing to the stability of the crystal lattice.

Polymorphism is the ability of a solid material to exist in more than one crystal form or structure. Different polymorphs of the same compound can exhibit distinct physical properties, including melting point, solubility, and stability. This phenomenon is of critical importance in the pharmaceutical industry, as the choice of a specific polymorph can significantly impact a drug's efficacy and shelf-life. Sulfonamides, as a class of compounds, are known to exhibit polymorphism. While no specific polymorphs of this compound have been reported in the literature, any comprehensive solid-state characterization would involve screening for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate.

Solid-State NMR Spectroscopy for Amorphous or Polycrystalline Forms

When single crystals suitable for X-ray diffraction cannot be grown, or when the material is amorphous or polycrystalline, solid-state NMR (ssNMR) spectroscopy becomes an invaluable tool for structural elucidation. Unlike solution-state NMR, ssNMR provides information about the local chemical environment of nuclei in the solid state. Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) for nuclei like ¹³C and ¹⁵N can provide detailed structural information, distinguish between different polymorphs, and probe intermolecular interactions. For this compound, ssNMR could be used to confirm the presence of different molecular conformations or packing arrangements in various solid forms, complementing data from other analytical methods like powder X-ray diffraction.

Advanced Mass Spectrometry Techniques for Structural Confirmation and Mechanistic Pathway Elucidation

Advanced mass spectrometry (MS) techniques, particularly those coupled with soft ionization methods like electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS), are essential for confirming the molecular weight and elucidating the structure of a compound. The fragmentation pattern observed in an MS/MS experiment provides a structural fingerprint of the molecule.

For this compound (MW: 270.17 g/mol , considering isotopes ⁷⁹Br and ³²S), the protonated molecule [M+H]⁺ would have an m/z of approximately 271.9. The presence of the bromine atom would be readily identifiable by a characteristic isotopic pattern for the molecular ion peak, with two signals of nearly equal intensity separated by 2 Da ([M+H]⁺ and [M+2+H]⁺). Collision-induced dissociation (CID) of the parent ion would likely lead to several characteristic fragment ions. A plausible fragmentation pathway for this compound is outlined below, based on established fragmentation patterns of aromatic sulfonamides. nih.govresearchgate.net

| Predicted m/z | Proposed Fragment Ion | Plausible Neutral Loss |

|---|---|---|

| 271.9 / 273.9 | [C₆H₈BrNO₂S₂ + H]⁺ | Parent Ion (M+H)⁺ |

| 254.9 / 256.9 | [C₆H₇BrOS₂]⁺ | Loss of NH₃ |

| 206.9 / 208.9 | [C₆H₈BrNS]⁺ | Loss of SO₂ |

| 191.9 / 193.9 | [C₅H₅BrS]⁺ | Loss of CH₃ and SO₂NH₂ |

| 156.0 | [SO₂NH₂ + H]⁺ | Cleavage of the C-S bond |

The most common fragmentation pathways for aromatic sulfonamides involve the cleavage of the C-S or S-N bonds and the neutral loss of sulfur dioxide (SO₂). nih.govresearchgate.net High-resolution mass spectrometry would enable the determination of the exact mass of each fragment, allowing for the assignment of its elemental composition and further confirming the structure.

Dynamic Light Scattering (DLS) for Aggregate Formation

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles and molecules in a liquid medium. It works by analyzing the fluctuations in the intensity of laser light scattered by particles undergoing Brownian motion. While often used in biological applications to study protein aggregation, DLS is also a valuable tool in materials science and chemistry to investigate the formation of aggregates, micelles, or nanoparticles in non-biological contexts.

For this compound, DLS could be employed to study its behavior in various solvents. If the compound has a tendency to self-assemble or has limited solubility, DLS could detect the formation of aggregates or nano-scale particles. This information would be valuable for understanding its solution-state behavior, which is relevant for applications in areas such as materials science or formulation development where control over particle size and aggregation is crucial.

Exploration of Potential Applications of 4 Bromo 2,5 Dimethylthiophene 3 Sulfonamide in Material Science and Catalysis

Role as a Building Block for Advanced Organic Materials

The functional groups on the 4-Bromo-2,5-dimethylthiophene-3-sulfonamide scaffold make it a promising candidate for the synthesis of novel organic materials with tailored electronic and photophysical properties. The presence of a halogen atom, specifically bromine, is particularly significant as it provides a reactive site for various cross-coupling reactions, which are fundamental to the construction of large conjugated systems.

Monomers for Polymer Synthesis (e.g., Conducting Polymers)

Conducting polymers, particularly those based on polythiophene, are a cornerstone of organic electronics. The synthesis of these materials often relies on the polymerization of halogenated thiophene (B33073) monomers. cmu.edu The bromine atom on this compound serves as an ideal handle for metal-catalyzed cross-coupling polymerization reactions, such as Kumada, Stille, or Suzuki couplings, as well as dehalogenation polycondensation with nickel(0) complexes. cmu.edu

The polymerization of a monomer like this compound would lead to a polythiophene derivative with pendant dimethyl and sulfonamide groups. These substituents would significantly influence the final properties of the polymer. The methyl groups can enhance solubility in organic solvents, improving processability, while the polar sulfonamide group could modify the polymer's electronic characteristics, solubility in polar solvents, and intermolecular interactions. A recently reported method for synthesizing poly(3-alkylthiophenes) involves the regiospecific generation of a bromomagnesio-thiophene intermediate, which is then polymerized using a nickel catalyst to achieve a high degree of head-to-tail couplings, a crucial factor for maximizing conductivity. cmu.edu A similar strategy could be envisioned for this monomer.

Table 1: Common Polymerization Methods for Thiophene-Based Conducting Polymers

| Polymerization Method | Monomer Type | Catalyst/Reagent | Key Feature |

|---|---|---|---|

| Oxidative Coupling | Thiophene, Alkylthiophenes | FeCl₃, Oxidizing Agents | Simple, direct method; often leads to structural irregularities. |

| Kumada Cross-Coupling | Dihalothiophenes | Grignard Reagent, Ni(dppp)Cl₂ | Allows for regioregular synthesis, leading to polymers with improved properties. cmu.edu |

| Stille Cross-Coupling | Stannylated Thiophenes + Halogenated Thiophenes | Palladium Catalyst | Tolerant of many functional groups. |

| Rieke Method | Dihalo-3-alkylthiophenes | "Rieke Zinc" (Zn*), Ni or Pd Catalyst | Forms a reactive organozinc intermediate for controlled polymerization. cmu.edu |

Components in Functional Dyes and Pigments

Thiophene-based azo dyes have garnered significant interest due to their unique color properties and good fastness on various fibers. sapub.orgresearchgate.net The thiophene ring acts as an effective component of a chromophore, the part of a molecule responsible for its color. These dyes are typically synthesized from 2-aminothiophene precursors which act as diazo components. researchgate.net

While this compound does not possess a primary amino group, it can be considered a precursor for functional dyes. The sulfonamide group is a known pharmacophore in medicinal chemistry, but in materials science, it can act as an electron-withdrawing group, which can tune the absorption and emission wavelengths of a dye molecule. nih.gov The core structure could be incorporated into a larger dye molecule through chemical modification. For instance, the bromine atom could be substituted via cross-coupling reactions to link the thiophene ring to other aromatic systems, extending the π-conjugated system and shifting the color towards longer wavelengths (a bathochromic shift). The heterocyclic nature of the thiophene ring often imparts excellent sublimation fastness to the resulting dyes. sapub.org The development of thiophene-based dyes has also been explored for applications in probing cell membranes. rsc.org

Precursors for Organic Electronic Materials (e.g., OLEDs, OFETs, Solar Cells)

The utility of this compound extends to the broader field of organic electronic materials. Polymers derived from this monomer, as discussed in section 6.1.1, are prime candidates for use as the active layer in various electronic devices.

Organic Field-Effect Transistors (OFETs): Polythiophenes are widely used as p-type semiconductors in OFETs. The structure and ordering of the polymer chains are critical for achieving high charge carrier mobility. The substituents on the thiophene ring play a crucial role in controlling the polymer's morphology and electronic energy levels.

Organic Light-Emitting Diodes (OLEDs): In OLEDs, conducting polymers can serve as the hole-injection or hole-transport layer, facilitating the efficient movement of positive charge carriers from the anode to the emissive layer.

Organic Solar Cells (OSCs): In bulk heterojunction OSCs, polythiophene derivatives often act as the electron donor material, paired with a fullerene derivative or other non-fullerene acceptor. The energy levels (HOMO and LUMO) of the donor polymer, which would be influenced by the sulfonamide substituent, are critical for efficient charge separation and high open-circuit voltage.

The synthesis of materials for these applications requires precise control over the molecular structure, which is achievable by using well-defined building blocks like this compound in bottom-up synthetic approaches.

Application as a Ligand or Precursor in Catalysis

Beyond its role in conjugated materials, the structural features of this compound suggest potential applications in the field of catalysis, either as a component of larger catalytic structures or as an organocatalyst itself.

Design and Synthesis of Metal-Organic Frameworks (MOFs) Components

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked together by organic molecules known as ligands. The choice of ligand is crucial in determining the structure, porosity, and functionality of the resulting MOF. Thiophene-containing ligands have been successfully used to construct novel MOFs with interesting properties, such as semiconductivity and luminescence sensing. acs.orgresearchgate.net

For this compound to be used as a primary ligand in MOF synthesis, it would typically require modification to include common coordinating groups, such as carboxylates or pyridyls. A straightforward synthetic route would be the conversion of the bromine atom into a carboxylic acid group. This would transform the molecule into a bifunctional ligand, with the newly formed carboxylate group acting as the primary coordination site and the sulfonamide group potentially participating in secondary coordination or acting as a functional site within the MOF pores. The sulfur atom in the thiophene ring and the oxygen or nitrogen atoms of the sulfonamide group could also serve as coordination sites for metal ions.

Research has demonstrated the successful synthesis of MOFs using various thiophene-functionalized dicarboxylic acids, leading to frameworks with applications in sensing and gas storage. acs.orgacs.org

Table 2: Examples of Thiophene-Based Ligands in MOF Synthesis

| Ligand Name | MOF Metal Ion | Resulting MOF Properties/Applications | Reference |

|---|---|---|---|

| Benzo-(1,2;4,5)-bis(thiophene-2′-carboxylic acid) | Zn(II), Cd(II) | Luminescence sensing of environmental contaminants. | acs.org |

| 3,3′-(thiophene-2,5-diyl)dibenzoic acid | Co(II) | Semiconductive properties. | researchgate.net |

| Thiophene-2,5-dicarboxylic acid | Ni(II) | Potential as a fluorescent probe in analytical detection. | google.com |

Organocatalytic Applications

Organocatalysis is a branch of catalysis that uses small organic molecules to accelerate chemical reactions. The sulfonamide group (-SO₂NH₂) is a key functional group in several organocatalysts. It is a potent hydrogen-bond donor and possesses acidic protons on the nitrogen atom. These features allow it to activate electrophiles by forming hydrogen bonds, thereby lowering the energy barrier of a reaction.

Given the presence of the sulfonamide moiety, this compound has the potential to act as a hydrogen-bond-donating organocatalyst. It could potentially catalyze reactions such as Friedel-Crafts alkylations, Diels-Alder reactions, or Michael additions by activating the electrophilic partner. While specific studies on the catalytic activity of this particular compound are not widely reported, the known catalytic utility of the sulfonamide functional group provides a strong basis for its exploration in this area. The thiophene backbone provides a rigid scaffold for the functional group, and the electronic properties imparted by the bromo- and methyl- substituents could further modulate its catalytic activity.

Utilization in Sensor Technology and Chemical Probes (Excluding Biosensors/Medical Diagnostics)

No specific research or documented applications of this compound in the development of non-biological sensors or chemical probes were identified. The potential for thiophene derivatives to act as signaling units in chemical sensors is recognized due to their electronic properties; however, studies detailing the synthesis and application of this specific compound for such purposes are absent from the current body of scientific literature.

Photophysical Properties and Potential Optoelectronic Applications

Detailed investigations into the photophysical properties (such as absorption and emission spectra, quantum yields, and excited-state lifetimes) of this compound are not available in published research. Consequently, its potential for use in optoelectronic applications, including but not limited to organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or organic field-effect transistors (OFETs), remains unexplored and undocumented. While thiophene-containing polymers and small molecules are a cornerstone of organic electronics research, the specific contributions and characteristics of this compound within this context have not been reported.

Due to the absence of research data, the generation of data tables and detailed research findings for the specified sections is not possible.

Future Research Directions and Unexplored Avenues

Development of Novel and More Efficient Synthetic Methodologies

The advancement of research into 4-Bromo-2,5-dimethylthiophene-3-sulfonamide is intrinsically linked to the development of efficient and scalable synthetic routes. While classical methods for the synthesis of substituted thiophenes exist, future research should focus on methodologies that offer improved yields, regioselectivity, and milder reaction conditions.

Key areas for future synthetic research include:

Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H activation/sulfonamidation and C-H activation/bromination strategies on a pre-formed 2,5-dimethylthiophene (B1293386) scaffold could provide a more direct and atom-economical route to the target molecule. This would circumvent the need for pre-functionalized starting materials and reduce the number of synthetic steps.

Flow Chemistry Synthesis: The implementation of continuous flow chemistry could offer significant advantages in terms of safety, scalability, and reproducibility. The precise control over reaction parameters such as temperature, pressure, and reaction time in a flow reactor could lead to higher yields and purity of this compound, particularly for exothermic reactions like bromination and sulfonation.

Enzymatic Synthesis: Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. Future investigations could explore the potential of engineered enzymes, such as halogenases and sulfotransferases, to catalyze the specific bromination and sulfonamidation of 2,5-dimethylthiophene, potentially leading to a more environmentally friendly and efficient synthesis.

| Synthetic Methodology | Potential Advantages | Research Focus |

| Catalytic C-H Activation | Atom economy, reduced steps | Development of selective catalysts |

| Flow Chemistry | Scalability, safety, reproducibility | Optimization of reactor design and conditions |

| Enzymatic Synthesis | High selectivity, green chemistry | Enzyme discovery and engineering |

Investigation of Less Explored Reactivity Patterns and Derivatizations

The bromine atom and the sulfonamide group on the thiophene (B33073) ring are key functional handles that can be exploited for a wide range of chemical transformations. A thorough investigation into the reactivity of these groups will unlock the potential for creating a diverse library of novel derivatives with tailored properties.

Future research in this area should concentrate on:

Cross-Coupling Reactions: The bromine atom at the 4-position is an ideal site for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. nih.gov These reactions would enable the introduction of a wide array of aryl, heteroaryl, and alkynyl substituents, leading to the synthesis of novel conjugated materials with interesting photophysical and electronic properties.

Derivatization of the Sulfonamide Group: The sulfonamide moiety offers opportunities for N-alkylation or N-arylation to introduce further diversity. nih.gov These modifications can significantly impact the compound's solubility, lipophilicity, and biological activity. Furthermore, the sulfonamide group could act as a directing group for subsequent electrophilic aromatic substitutions on the thiophene ring.

Ring-Opening and Rearrangement Reactions: Exploring the reactivity of the thiophene ring itself under specific conditions, such as in the presence of strong bases or oxidizing agents, could lead to novel ring-opened products or skeletal rearrangements. These transformations could provide access to entirely new classes of sulfur-containing compounds.

Expansion into Supramolecular Chemistry and Self-Assembly

The sulfonamide group is a well-known hydrogen bond donor and acceptor, making this compound an excellent candidate for the construction of supramolecular assemblies. nih.gov The directional nature of hydrogen bonds, combined with other non-covalent interactions like π-π stacking of the thiophene rings, can be harnessed to create well-defined one-, two-, and three-dimensional structures.

Unexplored avenues in this domain include:

Crystal Engineering: A systematic study of the crystallization conditions of this compound and its derivatives could lead to the discovery of novel crystal polymorphs with distinct physical properties. The interplay of hydrogen bonding, halogen bonding (involving the bromine atom), and π-stacking will be crucial in dictating the packing arrangements in the solid state.

Self-Assembled Monolayers (SAMs): The sulfonamide group can also serve as an anchor to bind the molecule to various surfaces, such as gold or metal oxides. This could enable the formation of self-assembled monolayers with potential applications in molecular electronics, sensing, and surface modification.

Gelation and Liquid Crystals: By appending long alkyl chains to the sulfonamide nitrogen or the thiophene core via cross-coupling, it may be possible to induce self-assembly into soft materials like organogels or liquid crystals. The properties of these materials would be tunable by modifying the molecular structure.

Integration into Hybrid Organic-Inorganic Materials for Enhanced Functionality

The creation of hybrid materials by combining organic molecules with inorganic components can lead to synergistic properties that are not present in the individual constituents. This compound can be a valuable organic building block for such hybrid systems.

Future research directions in this area are:

Coordination Polymers and Metal-Organic Frameworks (MOFs): The sulfonamide group can act as a ligand to coordinate with metal ions, leading to the formation of coordination polymers or MOFs. The bromine atom can be further functionalized to introduce additional coordinating sites, allowing for the construction of multi-dimensional frameworks with porous structures suitable for gas storage, separation, and catalysis.

Functionalization of Nanoparticles: The compound can be tethered to the surface of inorganic nanoparticles (e.g., gold, silica, quantum dots) to modify their surface properties. The thiophene sulfonamide moiety could impart specific recognition capabilities or act as a stabilizing agent, while the nanoparticle core provides unique optical, electronic, or magnetic properties.

Hybrid Perovskites: Thiophene-based organic cations have been explored in the context of hybrid perovskite solar cells. The unique electronic properties of the this compound scaffold could be beneficial for charge transport and stability in such devices.

Advanced Theoretical Modeling for Predictive Material Design and Performance

Computational chemistry and theoretical modeling are powerful tools for predicting the properties of new molecules and materials, thereby guiding experimental efforts. Advanced theoretical modeling can provide valuable insights into the structure-property relationships of this compound and its derivatives.

Key areas for theoretical investigation include:

Density Functional Theory (DFT) Calculations: DFT can be employed to calculate the electronic structure, molecular orbitals (HOMO/LUMO), and spectroscopic properties of the molecule and its derivatives. These calculations can help in understanding its reactivity and predicting its potential for applications in organic electronics.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the self-assembly behavior of the molecule in different environments. These simulations can provide detailed information about the intermolecular interactions and the morphology of the resulting supramolecular structures.

Quantitative Structure-Activity Relationship (QSAR) Studies: If this compound or its derivatives show biological activity, QSAR modeling can be used to establish a correlation between the molecular structure and the observed activity. This can aid in the rational design of more potent analogues.

| Theoretical Method | Application | Predicted Properties |

| Density Functional Theory (DFT) | Electronic structure analysis | HOMO/LUMO energies, charge distribution |

| Molecular Dynamics (MD) | Self-assembly studies | Intermolecular interactions, aggregate morphology |

| QSAR | Drug design | Correlation of structure with biological activity |

Q & A

What are the standard synthetic routes for preparing 4-Bromo-2,5-dimethylthiophene-3-sulfonamide, and how can side reactions be minimized?

Basic

The synthesis typically involves sulfonylation of a brominated dimethylthiophene precursor. A common approach is reacting 4-bromo-2,5-dimethylthiophene-3-sulfonyl chloride (or a related sulfonyl chloride) with ammonia or a primary amine under controlled conditions. For example, sulfonyl chlorides react with amines in anhydrous solvents like dichloromethane or THF at 0–25°C to form sulfonamides . To minimize side reactions (e.g., hydrolysis of the sulfonyl chloride), ensure strict anhydrous conditions and use a 1.2–1.5 molar excess of amine. Purification via recrystallization or column chromatography (using silica gel and ethyl acetate/hexane gradients) is critical to isolate the product .

Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how should conflicting data be resolved?

Basic

Key techniques include:

- NMR (¹H/¹³C) : To confirm substituent positions on the thiophene ring and sulfonamide group. Aromatic protons in thiophene typically appear at δ 6.5–7.5 ppm, while methyl groups resonate at δ 2.0–2.5 ppm .

- IR Spectroscopy : The sulfonamide group shows dual S=O stretches near 1350 cm⁻¹ and 1150 cm⁻¹ .

- HPLC/MS : For purity assessment and molecular ion verification.

Data Contradiction Resolution : If NMR signals conflict with predicted splitting patterns (e.g., due to unexpected tautomerism), use variable-temperature NMR or 2D techniques (COSY, HSQC) to resolve ambiguities. Cross-validate with high-resolution mass spectrometry (HRMS) .

How can reaction conditions be optimized for regioselective bromination or sulfonylation on the thiophene ring?

Advanced

Regioselectivity in thiophene derivatives is influenced by electronic and steric factors. For bromination, electrophilic substitution favors the most electron-rich position. In 2,5-dimethylthiophene, the 3-position is activated for electrophilic attack due to methyl group directing effects. Use Lewis acids (e.g., FeBr₃) in non-polar solvents (e.g., CCl₄) at 0°C to enhance regiocontrol . For sulfonylation, employ sulfonyl chlorides with catalytic DMAP in pyridine to direct the sulfonamide group to the desired position . Computational modeling (DFT studies) can predict reactivity trends by analyzing frontier molecular orbitals .

What strategies mitigate decomposition or instability during storage or reactions?

Advanced

this compound may degrade via hydrolysis of the sulfonamide group or bromine displacement. Stabilize the compound by:

- Storing under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation.

- Avoiding protic solvents (e.g., water, alcohols) during reactions. Anhydrous acetonitrile or DMF is preferable .

- Adding radical inhibitors (e.g., BHT) during prolonged reactions to prevent bromine-related side reactions .

How can computational methods predict the compound’s reactivity in nucleophilic substitution or cross-coupling reactions?

Advanced

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and charge distribution. For example:

- Suzuki Coupling : Calculate the energy barrier for Pd-catalyzed cross-coupling at the bromine site. The electron-withdrawing sulfonamide group may reduce the activation energy for oxidative addition .

- Nucleophilic Aromatic Substitution : Map electrostatic potential surfaces to identify electron-deficient positions susceptible to attack by amines or alkoxides .

What are the challenges in achieving high yields in multi-step syntheses involving this compound?

Advanced

Common issues include:

- Intermediate Instability : Protect reactive groups (e.g., sulfonamide) with tert-butoxycarbonyl (Boc) during subsequent steps .

- Purification Complexity : Use preparative HPLC with C18 columns and trifluoroacetic acid (TFA) buffers to separate closely related byproducts .

- Scale-Up Limitations : Optimize stoichiometry via Design of Experiments (DoE) to balance cost and yield. For example, reduce Pd catalyst loading in cross-coupling reactions to 0.5–1 mol% .

How do steric and electronic effects influence the compound’s biological activity in drug discovery contexts?

Advanced

The bromine atom enhances lipophilicity, potentially improving membrane permeability, while the sulfonamide group can act as a hydrogen-bond donor for target binding (e.g., enzyme active sites). Steric hindrance from the dimethyl groups may limit binding to shallow pockets. To study this:

- Perform molecular docking with proteins of interest (e.g., carbonic anhydrase) using software like AutoDock Vina.

- Synthesize analogs with varying substituents (e.g., replacing Br with Cl) and compare IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.